

The Structural Elucidation of 1,2Distearoyllecithin: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	1,2-Distearoyllecithin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, properties, and applications of **1,2-Distearoyllecithin**, a pivotal component in contemporary drug delivery systems and membrane research. Commonly known as **1,2-Distearoyl-sn-glycero-3-phosphocholine** (DSPC), this synthetic phospholipid's unique architecture underpins its critical role in the formation of stable liposomal and lipid nanoparticle (LNP) formulations.

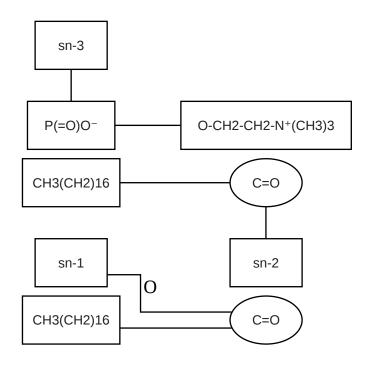
Molecular Architecture

1,2-Distearoyllecithin is a glycerophospholipid characterized by a glycerol backbone. The stereochemical configuration is specified as sn (stereospecifically numbered), with two saturated stearic acid chains ester-linked to the sn-1 and sn-2 positions. The sn-3 position is esterified to a phosphate group, which is further linked to a choline head group. This amphipathic structure, featuring a hydrophilic phosphocholine head and two hydrophobic stearoyl tails, is fundamental to its self-assembly into bilayer structures in aqueous environments.

The systematic IUPAC name for this lipid is [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. Its chemical formula is C44H88NO8P.

Below is a graphical representation of the molecular structure of **1,2-Distearoyllecithin**.





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Caption: Molecular structure of **1,2-Distearoyllecithin** (DSPC).

Physicochemical Properties

The physicochemical properties of DSPC are critical for its function in drug delivery and research applications. The long, saturated stearoyl chains result in a high phase transition temperature (Tm), leading to the formation of rigid and stable membranes at physiological temperatures.



Property	Value	Reference
Molecular Weight	790.15 g/mol	[1]
Molecular Formula	C44H88NO8P	[1]
Appearance	White to off-white powder	[2]
Melting Point (Tm)	~55 °C	
Solubility	Slightly soluble in chloroform	[2]
Computed XLogP3	15.6	[3]
Physical Description	Solid	

Experimental Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol details a standard method for the preparation of unilamellar liposomes composed of DSPC, a technique widely employed in drug encapsulation studies.

Materials:

- 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Round-bottom flask
- Rotary evaporator



- · Water bath sonicator
- Syringes

Procedure:

- Lipid Film Formation:
 - Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.[4]
 - The molar ratio of the lipids should be determined based on the desired membrane properties.
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-65 °C for DSPC) to ensure proper mixing.
 - Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4]
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
- Hydration:
 - Hydrate the lipid film with the desired aqueous buffer.[4] The volume of the buffer will determine the final lipid concentration.
 - The hydration temperature should be maintained above the Tm of the lipids (e.g., 60-65 °C).
 - Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
- Size Reduction (Extrusion):



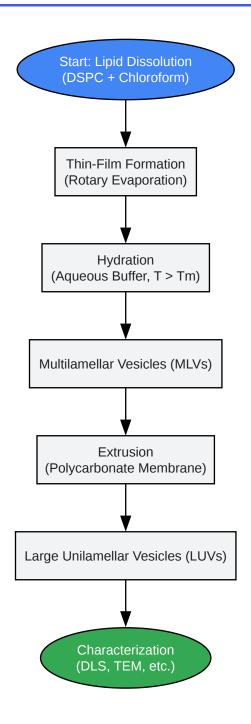
- To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.[4]
- Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
- Heat the extruder to a temperature above the lipid Tm.
- Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes).[4] This process forces the lipids to reorganize into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.

Characterization:

- The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).
- Encapsulation efficiency of any loaded drug can be determined by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in each fraction.

Below is a workflow diagram illustrating the liposome preparation process.





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Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

Applications in Research and Drug Development

The rigid and stable nature of DSPC-containing membranes makes them highly valuable in various applications:



- Drug Delivery: DSPC is a key component in many clinically approved liposomal drug formulations. Its low permeability and high stability in the bloodstream help to increase the circulation time of encapsulated drugs, reduce off-target toxicity, and enable targeted drug delivery.[1]
- Vaccine Development: DSPC is utilized in lipid nanoparticle (LNP) formulations for the delivery of mRNA vaccines. The stability it imparts to the LNPs is crucial for protecting the fragile mRNA payload and facilitating its delivery into cells.
- Model Membranes: Due to its well-defined structure and properties, DSPC is frequently used
 to create model lipid bilayers for studying membrane biophysics, including lipid-protein
 interactions, membrane permeability, and the effects of various molecules on membrane
 structure and function.

In conclusion, the specific molecular structure of **1,2-Distearoyllecithin** directly dictates its physicochemical properties, which in turn make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its structure and behavior is paramount for the rational design of advanced drug delivery systems and for advancing our knowledge of biological membranes.

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